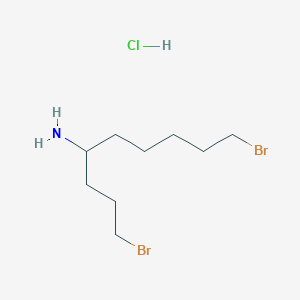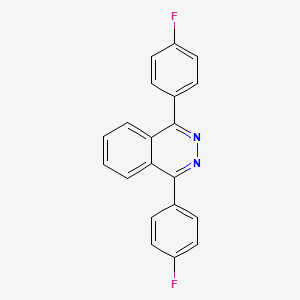
1,9-Dibromononan-4-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,9-Dibromononan-4-amine;hydrochloride: is an organic compound characterized by the presence of bromine atoms at the 1st and 9th positions of a nonane chain, with an amine group at the 4th position. The hydrochloride form indicates that the compound is in its salt form, which often enhances its solubility in water and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Dibromononan-4-amine;hydrochloride typically involves a multi-step process:
Bromination: The initial step involves the bromination of nonane to introduce bromine atoms at the 1st and 9th positions. This can be achieved using bromine (Br₂) in the presence of a radical initiator such as N-bromosuccinimide (NBS).
Amination: The next step involves the introduction of the amine group at the 4th position. This can be done through nucleophilic substitution reactions where an appropriate amine source reacts with the intermediate compound.
Formation of Hydrochloride Salt: Finally, the amine compound is treated with hydrochloric acid (HCl) to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, leading to higher yields and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for industrial applications.
化学反応の分析
Types of Reactions
1,9-Dibromononan-4-amine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the amine group or the bromine atoms.
Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.
科学的研究の応用
1,9-Dibromononan-4-amine;hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of 1,9-Dibromononan-4-amine;hydrochloride involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
1,9-Dibromononane: Similar in structure but lacks the amine group, making it less versatile in chemical reactions.
1,9-Dibromononan-4-ol: Contains a hydroxyl group instead of an amine, leading to different chemical properties and reactivity.
Uniqueness
1,9-Dibromononan-4-amine;hydrochloride is unique due to the presence of both bromine atoms and an amine group, providing a combination of reactivity and functionality that is valuable in various applications.
特性
CAS番号 |
137929-72-7 |
|---|---|
分子式 |
C9H20Br2ClN |
分子量 |
337.52 g/mol |
IUPAC名 |
1,9-dibromononan-4-amine;hydrochloride |
InChI |
InChI=1S/C9H19Br2N.ClH/c10-7-3-1-2-5-9(12)6-4-8-11;/h9H,1-8,12H2;1H |
InChIキー |
OFWBJBOIDSRDDI-UHFFFAOYSA-N |
正規SMILES |
C(CCC(CCCBr)N)CCBr.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8,8a-Diphenyl-1,2,3,5,6,8a-hexahydroimidazo[1,2-a]pyrazine](/img/structure/B14279106.png)



![Ethanone, 1-(4-bromophenyl)-2-[methyl(phenylmethyl)amino]-](/img/structure/B14279127.png)


![2-{[(3-Ethenyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14279147.png)
![2,2'-[Ethane-1,2-diylbis(oxy)]bis(oxirane)](/img/structure/B14279148.png)
![6,11-Dimethyl-1H-indolo[3,2-c]quinoline-1,4(11H)-dione](/img/structure/B14279154.png)




